molecular formula C17H18F2N4O B2851560 N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide CAS No. 1436201-90-9

N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide

Cat. No.: B2851560
CAS No.: 1436201-90-9
M. Wt: 332.355
InChI Key: STNFICGPIKOFLO-UHFFFAOYSA-N
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Description

N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a cyano group, a difluorophenyl group, and an imidazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide typically involves multiple steps, starting from commercially available starting materials. One common route includes the following steps:

    Formation of the imidazole ring: This can be achieved by reacting 2-propan-2-ylamine with glyoxal in the presence of an acid catalyst.

    Introduction of the difluorophenyl group: This step involves the reaction of the imidazole derivative with 2,4-difluorobenzyl bromide under basic conditions.

    Addition of the cyano group: The final step involves the reaction of the intermediate with cyanogen bromide in the presence of a base to introduce the cyano group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and difluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

    Industry: The compound can be used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and imidazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The difluorophenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-methylimidazol-1-yl)propanamide
  • N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-ethylimidazol-1-yl)propanamide
  • N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-phenylimidazol-1-yl)propanamide

Uniqueness

N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide is unique due to the presence of the isopropyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. The combination of the cyano group, difluorophenyl group, and imidazole ring provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O/c1-11(2)17-21-6-8-23(17)7-5-16(24)22-15(10-20)13-4-3-12(18)9-14(13)19/h3-4,6,8-9,11,15H,5,7H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNFICGPIKOFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CCC(=O)NC(C#N)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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